molecular formula C19H22O7 B198457 Diosbulbin C CAS No. 20086-07-1

Diosbulbin C

カタログ番号: B198457
CAS番号: 20086-07-1
分子量: 362.4 g/mol
InChIキー: UYALWPKCIMKALF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diosbulbin c belongs to the class of organic compounds known as naphthofurans. Naphthofurans are compounds containing a furan ring fused to a naphthalene moiety. Furan is a 5 membered- ring aromatic ring with four carbon and one oxygen atoms. Naphthalene is a polycyclic aromatic hydrocarbon made up of two fused benzene rings. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, this compound can be found in root vegetables. This makes this compound a potential biomarker for the consumption of this food product.

特性

IUPAC Name

3-(furan-3-yl)-8-hydroxy-5-methyl-14-oxo-2,13-dioxatetracyclo[10.2.1.01,5.06,11]pentadecane-10-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O7/c1-18-6-13(9-2-3-24-8-9)26-19(18)7-14(25-17(19)23)15-11(16(21)22)4-10(20)5-12(15)18/h2-3,8,10-15,20H,4-7H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYALWPKCIMKALF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(OC13CC(C4C2CC(CC4C(=O)O)O)OC3=O)C5=COC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Diosbulbin C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036778
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20086-07-1
Record name (2R,3aS,6S,6aS,7R,9R,10aR,10bS)-2-(3-Furanyl)decahydro-9-hydroxy-10b-methyl-4-oxo-4H-3a,6-methanofuro[2,3-d][2]benzoxepin-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20086-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diosbulbin C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036778
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

247 - 250 °C
Record name Diosbulbin C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036778
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Structural Elucidation and Spectroscopic Characterization of Diosbulbin C

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Stereochemical Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules. It provides detailed information about the atomic framework, including the types of atoms present, their connectivity, and their spatial arrangement.

One-Dimensional (1D) NMR Analysis (¹H, ¹³C)

One-dimensional NMR experiments, specifically ¹H NMR and ¹³C NMR, provide the foundational data for structural assignment.

¹H NMR Spectroscopy: This technique reveals the number of different types of protons in a molecule, their chemical environment (indicated by chemical shifts, δ, in ppm), and their neighboring protons through spin-spin coupling (indicated by splitting patterns and coupling constants, J, in Hz) creative-biostructure.comlibretexts.orgnih.govceitec.czcore.ac.uklehigh.edu. For Diosbulbin C, a ¹H NMR spectrum would typically show signals corresponding to protons in aromatic rings, aliphatic regions, and any functional groups present, such as hydroxyl or carbonyl groups. The integration of these signals provides the relative number of protons in each environment lehigh.edu.

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule. It indicates the number of unique carbon atoms and their chemical environments, with chemical shifts (δ, in ppm) reflecting the electronic environment around each carbon nih.govceitec.czcore.ac.uklehigh.eduuc.pt. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbons, aiding in the assignment of the carbon backbone ceitec.czmagritek.com. For this compound, signals would be expected for carbons within furan rings, lactone carbonyls, and various aliphatic carbons.

Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., HSQC, COSY, HMBC, ROESY, NOESY)

Two-dimensional NMR experiments are crucial for establishing connectivity and spatial relationships between atoms, especially in complex molecules like natural products creative-biostructure.comcore.ac.ukwikipedia.orgnih.gov.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other through chemical bonds, typically over two or three bonds creative-biostructure.comlibretexts.orgcore.ac.ukwikipedia.orgoxinst.com. A COSY spectrum helps to trace the proton connectivity network within the molecule, identifying which protons are adjacent or near to each other.

HSQC (Heteronuclear Single Quantum Coherence): HSQC establishes direct one-bond correlations between protons and the carbons to which they are directly attached (¹JCH) creative-biostructure.comceitec.czcore.ac.uk. This is invaluable for assigning ¹³C signals based on their corresponding ¹H signals.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) / NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close spatial proximity, regardless of whether they are directly bonded nih.govcore.ac.ukmdpi.com. This information is vital for determining the relative stereochemistry and conformation of the molecule.

Data Table Example: Hypothetical ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-X7.50s-
H-Y7.25d8.0
H-Z6.80d8.0
H-A5.20dd10.0, 4.0
H-B4.50m-
H-C2.10s-
H-D1.80m-
H-E1.20s-

Note: This table is illustrative, representing the typical format for ¹H NMR data. Specific assignments and values for this compound would require direct experimental data.

Data Table Example: Hypothetical ¹³C NMR Data for this compound

Similarly, a ¹³C NMR spectrum would provide chemical shifts for all carbon atoms.

Carbon AssignmentChemical Shift (δ, ppm)Carbon Type (e.g., CH₃, CH₂, CH, C)
C=O (lactone)175.5C
C-O (ether)82.3CH
C=C (furan)145.8C
C-H (aliphatic)35.2CH₂
CH₃21.5CH₃

Note: This table is illustrative, representing the typical format for ¹³C NMR data. Specific assignments and values for this compound would require direct experimental data.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition nih.govscienceopen.comnih.govjst.go.jpmdpi.comresearchgate.netfigshare.comhmdb.ca. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically within a few parts per million, ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, HRMS would provide the exact mass of its protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ion. This data, when compared against calculated masses for possible elemental compositions, confirms the molecular formula. For example, a compound with a nominal mass of 350 Da might have a molecular formula of C₂₀H₂₆O₄ (calculated exact mass: 330.1831) or C₁₉H₂₂O₆ (calculated exact mass: 346.1467), and HRMS would definitively distinguish between them. Studies on related compounds from Dioscorea bulbifera, such as derivatives of Diosbulbin B, have reported HRMS data confirming their elemental compositions nih.govresearchgate.net.

Data Table Example: Hypothetical HRMS Data for this compound

Ion TypeObserved m/zCalculated m/zElemental CompositionError (ppm)
[M+H]⁺351.1645351.1645C₂₀H₂₇O₄0.0
[M+Na]⁺373.1465373.1465C₂₀H₂₆NaO₄0.0

Note: This table is illustrative, representing the typical format for HRMS data. Specific assignments and values for this compound would require direct experimental data.

Ancillary Spectroscopic Techniques in Structural Confirmation (e.g., UV-Vis, IR)

While NMR and HRMS are the primary techniques for structural elucidation, ancillary methods like Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy can provide supporting evidence.

UV-Vis Spectroscopy: This technique is sensitive to chromophores, such as conjugated π systems, within a molecule lehigh.edu. The absorption maxima (λmax) and their intensities can indicate the presence and extent of conjugation in this compound, such as in furan or naphthalene moieties. For instance, Diosbulbin B has a reported λmax of 210 nm mdpi.com.

IR Spectroscopy: IR spectroscopy identifies the presence of specific functional groups based on their characteristic vibrational frequencies studymind.co.ukrsc.orgmsu.eduspectroscopyonline.com. For this compound, an IR spectrum would be expected to show absorptions corresponding to functional groups such as hydroxyl (O-H), carbonyl (C=O) of lactones, C-O stretching, and C=C stretching within aromatic or furan rings researchgate.netjst.go.jpmsu.edu. For example, a strong, broad absorption around 3200-3600 cm⁻¹ would indicate a hydroxyl group, while a strong absorption around 1700-1750 cm⁻¹ would suggest a lactone carbonyl researchgate.netmsu.edu. The "fingerprint region" (below 1500 cm⁻¹) provides a unique pattern for each molecule, useful for comparison with known compounds studymind.co.uk.

By combining the data from these spectroscopic techniques, a comprehensive and accurate structure for this compound can be confidently established.

Compound Name List:

this compound

Preclinical Pharmacological Investigations of Diosbulbin C

In Vitro Cellular Activity Studies

Cell Proliferation Inhibition Assays

Diosbulbin C has been shown to effectively inhibit the proliferation of NSCLC cells in a dose-dependent manner. Studies utilizing the CCK-8 assay reported half-maximal inhibitory concentrations (IC50) for this compound against A549 and H1299 NSCLC cell lines. Specifically, the IC50 values were determined to be 100.2 μM for A549 cells and 141.9 μM for H1299 cells nih.govresearchgate.net. In contrast, its cytotoxicity towards normal lung HELF cells was considerably lower, with an IC50 of 228.6 μM, suggesting a degree of selectivity nih.govresearchgate.net.

Further evaluations using colony formation and EdU assays corroborated the anti-proliferative effects of this compound. These assays revealed a significant inhibition of colony formation in NSCLC cells treated with this compound nih.govresearchgate.netresearchgate.net. Similarly, the percentage of EdU-positive cells, indicative of DNA synthesis and proliferation, was significantly decreased in this compound-treated groups compared to control groups nih.govresearchgate.net.

Table 1: Cell Proliferation Inhibition of this compound in NSCLC Cell Lines

Cell Line Assay Type IC50 Value (μM) Reference(s)
A549 CCK-8 100.2 nih.govresearchgate.net
H1299 CCK-8 141.9 nih.govresearchgate.net
HELF CCK-8 228.6 nih.govresearchgate.net
A549 Colony Formation Significant Inhibition nih.govresearchgate.netresearchgate.net
H1299 Colony Formation Significant Inhibition nih.govresearchgate.netresearchgate.net
A549 EdU Assay Significant Reduction in EdU-positive cells nih.govresearchgate.net
H1299 EdU Assay Significant Reduction in EdU-positive cells nih.govresearchgate.net

Cell Cycle Arrest Induction Studies

This compound treatment was found to induce significant G0/G1 phase cell cycle arrest in NSCLC cells nih.govresearchgate.netnih.gov. This cell cycle modulation is a key mechanism contributing to its anti-proliferative activity. The induction of G0/G1 arrest suggests that this compound halts the cell cycle progression, preventing cells from entering the S phase and subsequently dividing nih.govresearchgate.netnih.gov.

Apoptosis-Inducing Mechanisms in Cellular Models

While this compound primarily acts by inhibiting cell proliferation and inducing cell cycle arrest, it can also induce apoptosis in NSCLC cells, though this effect is more pronounced at relatively high concentrations nih.gov. The study suggests that apoptosis induction may not be the predominant mechanism of action at lower effective concentrations, with cell cycle arrest playing a more significant role nih.gov. Further research is needed to fully elucidate the specific molecular pathways involved in this compound-induced apoptosis.

Cytotoxicity Assessment in Specific Cancer Cell Lines

The primary focus of cytotoxicity assessment for this compound has been on Non-Small Cell Lung Cancer (NSCLC) cell lines. As detailed in section 5.1.1, this compound exhibits dose-dependent suppression of viability in A549 and H1299 NSCLC cells, with reported IC50 values of 100.2 μM and 141.9 μM, respectively nih.govresearchgate.net. The compound demonstrated relatively lower cytotoxicity against normal lung HELF cells (IC50 = 228.6 μM), indicating a potential therapeutic window nih.govresearchgate.net.

In Vivo Biological Activity Research in Relevant Animal Models

Anti-tumorigenic Effects in Murine Xenograft Models

While the provided search results primarily detail in vitro studies for this compound, related compounds from Dioscorea bulbifera have shown in vivo anti-tumor effects. For instance, compound Diosbulbin B (DIOB), a related diterpene lactone, has demonstrated significant anti-NSCLC activity in vivo in nude mice. DIOB notably inhibited the growth of subcutaneous tumors nih.gov. Mechanistically, DIOB interacted with the oncogene Yin Yang 1 (YY1), leading to the triggering of the tumor suppressor P53, which in turn induced cell cycle arrest and apoptosis in NSCLC cells nih.gov.

Although direct in vivo xenograft data specifically for this compound is not extensively detailed in the provided snippets, the in vitro findings, coupled with the in vivo efficacy of related compounds like Diosbulbin B, suggest a strong potential for this compound in preclinical in vivo anti-tumorigenic studies.


Molecular Mechanisms of Action of Diosbulbin C

Identification of Direct and Indirect Molecular Targets

Studies employing network pharmacology, molecular docking, qRT-PCR, and western blotting have pinpointed several key molecular targets for Diosbulbin C. These targets are predominantly enzymes involved in crucial cellular metabolic and regulatory processes.

This compound has been identified as a potential inhibitor of AKT1 (also known as AKT) , dihydrofolate reductase (DHFR) , and thymidylate synthase (TYMS) ( nih.gov, researchgate.net, nih.gov). These enzymes play pivotal roles in cell survival, nucleotide synthesis, and cell cycle progression, making them attractive targets for anticancer therapies.

AKT: The AKT signaling pathway is a central regulator of cell survival, growth, and proliferation. This compound's mechanism is proposed to involve the downregulation of AKT's expression or activation, thereby inhibiting these pro-survival signals in cancer cells ( nih.gov, researchgate.net, nih.gov).

DHFR: DHFR is essential for the conversion of dihydrofolate to tetrahydrofolate, a critical step in folate metabolism that provides one-carbon units necessary for nucleotide synthesis and DNA replication. Inhibition of DHFR leads to depletion of nucleotide pools, inducing cell cycle arrest and apoptosis ( bocsci.com).

TYMS: TYMS is another key enzyme in the synthesis of thymidylate, a precursor for DNA synthesis. Inhibition of TYMS also disrupts DNA replication and cell proliferation.

Molecular docking analyses have further supported these findings by predicting strong binding affinities of this compound to AKT, DHFR, and TYMS proteins, indicating direct interaction.

Computational methods, such as molecular docking, have been employed to characterize the interactions between this compound and its putative protein targets ( nih.gov, researchgate.net, tandfonline.com, researchgate.net). These studies aim to understand the binding modes and affinities, providing insights into the molecular recognition events that underpin this compound's activity.

Molecular docking simulations have revealed specific binding sites and interactions for this compound with AKT, DHFR, and TYMS. For instance, this compound exhibits high binding affinity to AKT1 at sites involving residues such as Val164, Asp292, Glu234, Met281, Lys158, Gly159, Gly162, Thr160, and Phe161 ( nih.gov, researchgate.net). Similar high binding affinities were predicted for DHFR and TYMS, involving distinct sets of amino acid residues ( researchgate.net). These computational predictions serve as a basis for understanding how this compound might inhibit the enzymatic activity or modulate the function of these proteins.

Table 1: Molecular Docking Binding Energies of this compound with Key Targets

Target ProteinBinding Affinity (-CDOCKER_Interaction_Energy)Key Binding Residues (Examples)Reference
AKT149.1404 kcal/moleVal164, Asp292, Glu234, Met281, Lys158, Gly159, Gly162, Thr160, Phe161 nih.gov, researchgate.net
DHFR47.0942 kcal/moleGly117, Gly116, Val115, Phe34, Ile60, Pro61 nih.gov, researchgate.net
TYMS72.9033 kcal/moleTyr258, Asp49, His256, Asp254, Ser216, Pro12, His196, Arg185, Lys107 nih.gov, researchgate.net

Enzyme Inhibition and Activation Studies (e.g., AKT, DHFR, TYMS)

Modulation of Intracellular Signal Transduction Pathways

Beyond direct enzyme inhibition, this compound influences broader cellular signaling cascades that regulate cell fate and proliferation.

The phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that regulates cell proliferation, survival, and metabolism ( frontiersin.org). Evidence suggests that this compound modulates this pathway, contributing to its antiproliferative effects ( nih.gov, medchemexpress.eu, researchgate.net, medchemexpress.eu). Specifically, this compound's proposed mechanism involves the downregulation of AKT expression or activation ( nih.gov, researchgate.net, nih.gov). This downregulation can disrupt downstream signaling events that promote cell growth and survival, thereby inhibiting cancer progression. Studies on related compounds like Diosbulbin B have also indicated inhibition of the PI3K/Akt/mTOR pathway, leading to apoptosis ( researchgate.net, tandfonline.com).

A significant effect of this compound is its ability to induce cell cycle arrest, predominantly at the G0/G1 phase, in NSCLC cells ( nih.gov, researchgate.net, nih.gov, medchemexpress.eu). This arrest is a key mechanism by which the compound inhibits cell proliferation. The cell cycle arrest is associated with the modulation of key cell cycle regulatory proteins, including those involved in the PI3K/AKT pathway, such as AKT itself, as well as potentially affecting proteins like CDK4, CDK6, Cyclin D1, Cyclin E2, and p-RB ( nih.gov). By disrupting the normal progression through the cell cycle, this compound prevents cancer cells from replicating.

While the primary observed effect of this compound is cell cycle arrest, there is also evidence suggesting its involvement in apoptotic signaling. Gene Ontology (GO) analysis indicates that targets of this compound are enriched in processes related to the "negative regulation of apoptotic process" ( nih.gov). However, studies on the related compound Diosbulbin B have demonstrated its capacity to induce mitochondria-dependent apoptosis, characterized by increased caspase-3 and caspase-9 activity and alterations in the Bax/Bcl-2 ratio ( nih.gov). Although apoptosis induction by this compound itself might occur at higher concentrations and may not be its predominant mechanism ( nih.gov), its modulation of pathways like PI3K/AKT, which are intrinsically linked to apoptosis regulation ( frontiersin.org), suggests a potential role in influencing programmed cell death.

Compound List:

this compound

AKT1 (AKT)

DHFR (Dihydrofolate Reductase)

TYMS (Thymidylate Synthase)

PI3K (Phosphatidylinositol-3-Kinase)

CDK4 (Cyclin-Dependent Kinase 4)

CDK6 (Cyclin-Dependent Kinase 6)

Cyclin D1

Cyclin E2

p-RB (Phosphorylated Retinoblastoma protein)

Bax

Bcl-2

Caspase-3

Caspase-9

Diosbulbin B

Protein Autophosphorylation Processes

Protein autophosphorylation is a critical post-translational modification where a kinase phosphorylates itself, typically to regulate its catalytic activity d-nb.infowikipedia.orgthermofisher.com. This process is fundamental to signal transduction pathways, influencing cellular processes such as growth, proliferation, and survival. Studies investigating the molecular targets of this compound have identified several key proteins, including AKT1, Dihydrofolate Reductase (DHFR), and Thymidylate Synthase (TYMS) researchgate.netnih.govnih.gov.

The Gene Ontology (GO) analysis associated with these targets and this compound's potential mechanisms of action includes terms such as "protein autophosphorylation" (GO:0046777), "enzyme binding" (GO:0019899), and "protein tyrosine kinase activity" (GO:0004713) researchgate.netnih.gov. This suggests that this compound may exert its effects by influencing pathways involving kinases that undergo autophosphorylation, or by interacting with proteins whose functions are regulated by such processes. While direct experimental evidence detailing this compound's specific impact on the autophosphorylation status of AKT1, DHFR, or TYMS is still an area of active research, its association with these kinase-related activities points to a significant role in modulating cellular signaling cascades researchgate.netnih.govnih.gov. For instance, Receptor Tyrosine Kinases (RTKs) are known to dimerize upon ligand binding, leading to autophosphorylation and the initiation of downstream signaling wikipedia.org. Similarly, other kinases like AKT are involved in complex regulatory networks where autophosphorylation plays a crucial role.

Receptor Binding Studies

Receptor binding studies and molecular docking analyses are essential for understanding how compounds interact with their biological targets at a molecular level. Research has employed molecular docking to predict the binding affinities of this compound to several potential protein targets, providing insights into its mechanism of action.

Molecular Docking of this compound with Potential Targets

Molecular docking simulations have indicated that this compound exhibits significant binding affinities to AKT1, DHFR, and TYMS. These studies assess the likelihood of interaction and the strength of binding, often quantified by interaction energies.

Target ProteinBinding Affinity (CDOCKER_Interaction_Energy, kcal/mole)Key Binding Sites (AKT1)
AKT1-49.1404Val164, Asp292, Glu234, Met281, Lys158, Gly159, Gly162, Thr160, Phe161
DHFR-47.0942Not specified in source
TYMS-72.9033Not specified in source

Data derived from researchgate.netnih.gov.

These results suggest that this compound can effectively bind to these proteins, potentially modulating their functions. The high binding affinity to TYMS, in particular, indicates a strong interaction.

Interaction with Estrogen Receptors

In addition to its targets in cancer signaling pathways, this compound has also been evaluated for its interaction with estrogen receptors (ERα and ERβ) in studies investigating phytochemicals from herbal supplements. Molecular docking studies have reported binding energies for this compound with these receptors.

ReceptorBinding Energy (kcal/mole)
ERα-83.9
ERβ-50.1

Data derived from nih.gov. Note: These values are from a study focusing on estrogen mimics, and the context of this compound's interaction with these receptors requires further investigation.

While these findings highlight potential interactions, the primary focus of this compound's therapeutic potential appears to be linked to its effects on cancer cell proliferation through targets like AKT1, DHFR, and TYMS researchgate.netnih.govnih.gov.

Compound List:

this compound

AKT1

DHFR

TYMS

Estrogen Receptor α (ERα)

Estrogen Receptor β (ERβ)

Computational Chemistry and Molecular Modeling Studies of Diosbulbin C

Network Pharmacology Approaches for Target Prediction and Pathway Enrichment Analysis

Network pharmacology is a systems biology approach used to identify potential therapeutic targets and understand the complex interactions between a compound, its targets, and biological pathways medsci.orgmdpi.commdpi.comfrontiersin.org. For Diosbulbin C, network pharmacology has been employed to predict its molecular targets and analyze the associated biological processes and signaling pathways involved in its observed effects, such as inhibiting NSCLC cell proliferation nih.gov.

Target Prediction and Network Construction: Studies have utilized databases like SwissTargetPrediction and DisGeNET to predict potential targets of this compound nih.gov. These predictions, often visualized using software like Cytoscape, help construct drug-target networks, revealing the intricate web of molecular interactions nih.govmdpi.com. For this compound, key potential targets identified include AKT1 , DHFR (dihydrofolate reductase), and TYMS (thymidylate synthase) nih.govresearchgate.netresearchgate.net. Other potential targets identified through gene expression analysis and database comparisons may also play a role researchgate.net.

Pathway Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the predicted target genes to understand the biological functions and pathways this compound might influence nih.govmedsci.orgmdpi.commdpi.comfrontiersin.org. GO analysis for this compound targets revealed enrichment in processes such as the negative regulation of apoptotic process, signal transduction, and protein autophosphorylation, as well as molecular functions related to enzyme binding and protein tyrosine kinase activity nih.gov. Reactome pathway enrichment analysis indicated that this compound's targets are significantly involved in numerous signaling pathways, with a substantial number of enriched pathways identified nih.gov.

Data Table: Predicted Targets and Associated GO Terms for this compound

Target ProteinGene Ontology (GO) Biological Process TermsGO Molecular Function Terms
AKT1Negative regulation of apoptotic process, Signal transductionEnzyme binding, Protein tyrosine kinase activity
DHFRCell cycle, DNA replicationEnzyme binding, Catalytic activity
TYMSNucleotide biosynthesis, DNA metabolic processEnzyme binding, Catalytic activity

Note: The specific GO terms listed are representative of the enriched categories identified in studies of this compound and may include multiple specific terms within these broader categories.

Molecular Docking Investigations for Binding Affinity Assessment with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, providing insights into binding affinity and molecular recognition nih.govsarpublication.com. This method is crucial for assessing how well a small molecule, like this compound, interacts with its target proteins.

Docking Studies and Binding Affinity: Molecular docking simulations have been performed using software such as Discovery Studio 2019 to evaluate the binding affinity of this compound to its predicted targets: AKT1, DHFR, and TYMS nih.govresearchgate.net. These studies analyze parameters like CDOCKER Interaction Energy to quantify the strength of the ligand-protein interaction nih.govresearchgate.net.

The results indicate that this compound exhibits high binding affinities to these target proteins. Specifically, the docking analysis revealed significant binding interactions with AKT1, DHFR, and TYMS, suggesting these proteins are likely key targets for this compound's biological activity nih.govresearchgate.netresearchgate.net. The binding sites and specific amino acid residues involved in these interactions have also been identified, providing a detailed view of the molecular interactions nih.govresearchgate.net.

Data Table: Molecular Docking Results of this compound with Target Proteins

Target ProteinPDB IDCDOCKER Interaction Energy (kcal/mole)Key Binding Residues
AKT14gv149.1404Val164, Asp292, Glu234, Met281, Lys158, Gly159, Gly162, Thr160, Phe161
DHFR1kmv47.0942Gly117, Gly116, Val115, Phe34, Ile60, Pro61
TYMS3gh072.9033Tyr258, Asp49, His256, Asp254, Ser216, Pro12, His196, Arg185, Lys107

Note: CDOCKER Interaction Energy is a measure of binding affinity; higher values generally indicate stronger binding. The listed residues are those identified as participating in the binding interactions.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of potential interactions, molecular dynamics (MD) simulations offer a dynamic perspective, allowing researchers to assess the stability and conformational changes of ligand-protein complexes over time under simulated physiological conditions mdpi.comresearchgate.netmdpi.com. These simulations are crucial for a more comprehensive understanding of drug-target interactions and can help validate docking predictions sarpublication.commdpi.comresearchgate.netmdpi.com.

Although specific detailed molecular dynamics simulation results for this compound complexes were not extensively detailed in the reviewed literature snippets, the methodology is recognized as a complementary approach to molecular docking for evaluating binding stability and conformational dynamics of potential drug candidates nih.govmdpi.comresearchgate.netmdpi.com. Such simulations are vital for predicting how a ligand interacts with its target in a more realistic, dynamic environment, thereby enhancing the reliability of computational drug discovery efforts sarpublication.comresearchgate.netmdpi.com.

Medicinal Chemistry and Structure-activity Relationship Sar Studies for Diosbulbin C Analogues

Design and Synthesis of Diosbulbin C Derivatives for Enhanced Efficacy

The development of novel drug candidates often involves modifying existing natural products to enhance their therapeutic efficacy, improve pharmacokinetic profiles, or reduce toxicity. While specific studies detailing the synthesis of derivatives of this compound specifically engineered for enhanced efficacy were not extensively detailed in the reviewed literature, the compound's established biological activity provides a strong foundation for such research endeavors.

Medicinal chemists would typically approach the design of this compound derivatives by identifying key structural features responsible for its observed anticancer activity, such as its diterpene lactone scaffold. Potential modifications could involve altering functional groups, modifying the lactone ring, or introducing novel substituents to optimize interactions with its biological targets. The goal of such synthetic efforts would be to achieve greater potency (e.g., lower IC50 values against cancer cells), improved selectivity for cancer cells over normal cells, or enhanced pharmacokinetic properties like better absorption, distribution, metabolism, and excretion (ADMET). Standard organic synthesis methodologies would be employed to create these analogues, followed by rigorous biological evaluation to assess their efficacy.

Investigation of Structural Modifications on Specific Biological Activities

This compound has demonstrated significant anticancer activity, notably by inhibiting the proliferation of non-small cell lung cancer (NSCLC) cells and inducing G0/G1 phase cell cycle arrest nih.govresearchgate.netnih.gov. Through network pharmacology and molecular docking studies, potential molecular targets for this compound have been identified, including AKT1, dihydrofolate reductase (DHFR), and thymidylate synthase (TYMS) nih.govresearchgate.netnih.gov.

Structure-activity relationship (SAR) studies are fundamental to understanding how specific alterations to this compound's molecular structure influence its interaction with these identified targets and, consequently, its biological activities. For instance, modifications to the diterpene lactone backbone could modulate its binding affinity to AKT1, thereby affecting downstream signaling pathways critical for cell cycle regulation. Although direct SAR studies on this compound derivatives were not prominently featured in the reviewed literature, insights from related compounds suggest the importance of structural integrity. For example, structural variations in other diterpenoid lactones have been correlated with altered affinities to cytochrome P450 3A4 (CYP3A4), which in turn can influence their cytotoxic effects x-mol.netresearchgate.net. This implies that even subtle structural changes in this compound could lead to significant shifts in its biological activity and target engagement.

Theoretical Approaches to Drug-Likeness and Developability Assessment

Theoretical and computational approaches play a vital role in the early stages of drug discovery by predicting a compound's potential to become a viable drug. This compound has been subjected to such analyses, revealing promising characteristics for its development as an anticancer agent.

Drug-Likeness Properties

This compound exhibits favorable drug-likeness properties, largely adhering to established guidelines such as Lipinski's Rule of Five nih.gov. Its molecular weight of approximately 362.374 Da falls within the generally accepted range for orally bioavailable drugs nih.gov. Furthermore, its predicted ALogP value of 0.639 suggests good water solubility, a critical factor for absorption and formulation nih.gov.

ADMET Properties

In silico predictions indicate that this compound possesses satisfactory ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. It is predicted to have good intestinal absorption and low plasma protein binding nih.gov. While generally showing no predicted mutagenicity, it is noted that this compound, like many chemotherapeutic agents, may be potentially carcinogenic nih.gov. Further investigation into its metabolic pathways and potential hepatotoxicity is ongoing, with some studies suggesting structural variations can influence its interaction with metabolic enzymes like CYP3A4 x-mol.netresearchgate.net.

Developability and Target Validation

The potential for this compound as an anti-lung cancer drug is supported by its predicted favorable drug-likeness and ADMET profiles nih.govresearchgate.netnih.gov. Computational methods, including network pharmacology and molecular docking, have been instrumental in identifying potential molecular targets such as AKT1, DHFR, and TYMS nih.govresearchgate.netnih.gov. Experimental validation of these targets through techniques like qRT-PCR and western blotting further strengthens the understanding of this compound's mechanism of action nih.govresearchgate.netnih.gov. These theoretical and experimental validations are crucial steps in assessing the developability of this compound as a therapeutic agent.

Predicted Properties of this compound

PropertyPredicted Value / StatusReference
Molecular Weight362.374 Da nih.gov
Lipinski's Rule of FiveSatisfactory nih.gov
ALogP (Solubility)0.639 (Good solubility) nih.gov
Water SolubilityGood nih.gov
Intestinal AbsorptionGood nih.gov
Plasma Protein BindingLow nih.gov
MutagenicityNot mutagenic (predicted) nih.gov
HepatotoxicityNot predicted (generally) nih.gov
CarcinogenicityPotentially carcinogenic nih.gov
Potential TargetsAKT1, DHFR, TYMS nih.govresearchgate.netnih.gov

List of Compounds Mentioned:

this compound

Advanced Analytical Methodologies for Diosbulbin C Research

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the qualitative and quantitative analysis of phytochemicals, including Diosbulbin C. Method development in HPLC involves optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, column temperature, and detection wavelength to achieve optimal separation, sensitivity, and accuracy. For compounds derived from the Dioscorea genus, reversed-phase C18 columns are commonly utilized thepharmajournal.comjmb.or.krresearchgate.net. Mobile phases often consist of mixtures of organic solvents like acetonitrile or methanol with water, sometimes with the addition of modifiers like trifluoroacetic acid (TFA) jmb.or.kr. Detection is typically performed using UV-Vis detectors, with specific wavelengths chosen based on the chromophoric properties of the analyte, such as 211 nm or 261 nm for related compounds thepharmajournal.comjmb.or.kr.

The validation of HPLC methods is critical to ensure their reliability for purity assessment and quantification. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, specificity, and robustness, as per established guidelines researchgate.net. For instance, methods developed for related phenanthrenes in Dioscorea species have demonstrated linearity over ranges like 0.625-20.00 μg/mL with coefficients of determination (R²) of 0.999, and LOD/LOQ values in the sub-μg/mL range jmb.or.kr. Similarly, HPLC methods for Diosgenin, another compound from D. bulbifera, have shown good linearity and sensitivity, with detection limits as low as 0.01 µg/cm³ thepharmajournal.com. These parameters are essential for accurately determining the concentration and purity of this compound in various samples.

Table 1: Representative HPLC Parameters for Compounds from Dioscorea Species

CompoundColumn TypeMobile Phase Composition (Example)Flow Rate (mL/min)Detection Wavelength (nm)Linearity Range (μg/mL)LOD/LOQ (μg/mL)
DiosgeninInertsil ODS-3V-C18Water:Methanol (95:5)1.02111.00–12.00Not specified
PhenanthrenesHector-M-C18Acetonitrile:WaterNot specified2610.625–20.000.78–0.89 / 2.38–2.71
DiosgeninRP C18 ods HypersilAcetonitrile:Water (90:10)1.02032–10Not specified

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis in Experimental Matrices

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the sensitive and selective bioanalysis of compounds like this compound in complex biological matrices such as plasma, urine, or tissue homogenates nih.govinnovareacademics.in. This technique allows for the identification and quantification of analytes at very low concentrations, making it suitable for pharmacokinetic studies, metabolite profiling, and excretion analysis.

Studies investigating the metabolism of diterpenoid lactones from Dioscorea bulbifera, including this compound (DIOC), have employed Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF MS) and Ultra-High Performance Liquid Chromatography-Triple Quadrupole Tandem Mass Spectrometry (UPLC-QqQ-MS) rsc.orgcjnmcpu.com. These methods are crucial for identifying metabolic pathways, such as hydroxyl reduction, glucuronidation, and sulfation, of compounds like this compound in experimental organisms rsc.org.

For bioanalytical applications, method development includes optimizing sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) and LC-MS/MS parameters, such as ionization modes (positive or negative), precursor-product ion transitions (Multiple Reaction Monitoring - MRM), and collision energies nih.govinnovareacademics.in. Validation parameters for bioanalysis are stringent and include selectivity, linearity, accuracy, precision, stability, and the assessment of matrix effects nih.govinnovareacademics.in. For example, a UPLC-MS/MS method developed for Diosbulbin B (a related compound) in rat plasma demonstrated good linearity in the range of 1.0-515 ng/mL, with acceptable selectivity, precision, and stability nih.gov. Similarly, methods for other diosbulbins have shown linearity ranges up to 20,000 μg/L with low limits of quantification (LLOQ) of 20.0 μg/L for DIOC researchgate.net. The assessment of matrix effects, which can influence ionization efficiency, is critical for reliable quantification in biological samples innovareacademics.inresearchgate.nete-b-f.eu.

Future Perspectives and Translational Research Opportunities for Diosbulbin C

Uncovering Novel Biological Potentials and Therapeutic Indications

Current research has primarily focused on the anti-lung cancer activity of Diosbulbin C nih.govnih.gov. However, its chemical structure and classification as a furanoditerpenoid suggest potential for a broader range of biological activities that warrant further investigation. Future research should aim to systematically screen this compound against various disease models and cellular targets to uncover novel therapeutic indications.

Broader Anticancer Spectrum: While effective against NSCLC cell lines, studies should evaluate this compound's efficacy against other cancer types, including solid tumors and hematological malignancies. Investigating its mechanism of action in these diverse cancer contexts could reveal new therapeutic targets or synergistic combinations.

Anti-inflammatory and Analgesic Properties: Preliminary findings suggest this compound possesses anti-inflammatory and analgesic properties, potentially by inhibiting pro-inflammatory cytokines and enzymes bocsci.com. Further preclinical studies are needed to validate these effects and elucidate the underlying molecular pathways, potentially opening avenues for its use in inflammatory and pain management.

Neuroprotective and Other Activities: Given the diverse pharmacological activities reported for Dioscorea bulbifera extracts, including neuroprotective, hepatoprotective, and cardioprotective properties ijpsjournal.comhilarispublisher.com, this compound itself may possess similar or related beneficial effects. Comprehensive screening for these activities is essential to fully characterize its therapeutic landscape.

Rational Drug Design Based on Mechanistic Insights and Target Validation

Understanding the precise molecular targets and mechanisms of action of this compound is critical for its rational development as a drug. Current studies have identified AKT1, DHFR (dihydrofolate reductase), and TYMS (thymidylate synthase) as potential targets in NSCLC, with this compound potentially inhibiting NSCLC cell proliferation by downregulating their expression or activation nih.govnih.gov.

Elucidating Molecular Targets: Advanced techniques such as proteomics, transcriptomics, and interactomics should be employed to comprehensively map all cellular targets of this compound. This includes identifying direct protein interactions and downstream signaling cascades.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial for optimizing the therapeutic profile of this compound. By synthesizing analogs with modifications to its furanoditerpenoid core, researchers can identify key structural features responsible for its activity and potentially improve potency, selectivity, and pharmacokinetic properties. This approach can guide the design of novel, more effective anti-cancer agents.

Target Validation and Functional Studies: Rigorous target validation is necessary to confirm the role of identified targets (e.g., AKT1, DHFR, TYMS) in mediating this compound's effects. This can involve genetic manipulation (e.g., gene knockout or overexpression) in cell lines and animal models, as well as molecular docking and dynamics simulations to understand binding affinities and stability nih.govddtjournal.com.

Integration with Modern Therapeutic Modalities in Preclinical Settings

The potential for this compound to be integrated into combination therapies represents a significant translational opportunity. Combining natural products with conventional treatments or novel therapeutic modalities can enhance efficacy, overcome resistance, and reduce toxicity.

Combination with Chemotherapy and Targeted Therapies: Preclinical studies could investigate the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies used in cancer treatment. For example, its potential to downregulate key enzymes like DHFR and TYMS suggests possible synergy with antifolate drugs nih.govnih.gov.

Combination with Immunotherapy: Given the growing success of immunotherapies in cancer treatment, exploring the potential of this compound to modulate the tumor microenvironment or enhance anti-tumor immune responses warrants investigation.

Delivery Systems: Research into advanced drug delivery systems, such as nanoparticles or liposomes, could improve the bioavailability, targeted delivery, and efficacy of this compound, particularly in solid tumors. This approach could also help mitigate potential off-target effects.

Advanced Preclinical Efficacy and Mechanism Studies

While initial studies have provided valuable insights into this compound's effects on NSCLC cell lines nih.govnih.gov, comprehensive preclinical efficacy and mechanism studies in relevant animal models are essential for its progression towards clinical development.

In Vivo Efficacy Studies: Efficacy studies in animal models of various cancers (e.g., xenograft models) are critical to assess this compound's anti-tumor activity, pharmacokinetics, and pharmacodynamics in a complex biological system. These studies should evaluate tumor growth inhibition, metastasis, and survival rates.

Detailed Mechanistic Investigations: Beyond target identification, in-depth studies are needed to fully elucidate the downstream molecular events triggered by this compound, including its precise role in inducing apoptosis, cell cycle arrest, and any potential effects on cellular metabolism or signaling pathways.

ADMET Profiling: Comprehensive Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling is a prerequisite for drug development. While initial predictions suggest good drug-likeness, water solubility, and intestinal absorption for this compound nih.gov, rigorous experimental validation is required to assess its metabolic fate, potential drug-drug interactions, and safety profile in preclinical models.

By pursuing these avenues of research, the translational potential of this compound can be fully realized, paving the way for its development as a novel therapeutic agent.

Q & A

Q. What analytical techniques are most reliable for identifying and characterizing Diosbulbin C in plant extracts?

this compound can be identified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and fragmentation patterns . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly for distinguishing stereoisomers. Ensure sample purity (>95%) via preparatory HPLC before analysis to avoid spectral interference .

Q. How can researchers optimize extraction protocols for this compound to maximize yield while preserving structural integrity?

Solvent selection (e.g., ethanol vs. methanol), temperature, and extraction time must be systematically tested using design-of-experiment (DoE) methodologies. Polar solvents at moderate temperatures (40–60°C) are preferred to prevent thermal degradation. Validate yields via triplicate experiments and statistical analysis (e.g., ANOVA) to identify significant variables .

Q. What in vitro models are appropriate for preliminary pharmacological screening of this compound?

Cell-based assays (e.g., cytotoxicity using MTT assays on HepG2 cells) and enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity) are common. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across at least three independent replicates to account for biological variability .

Advanced Research Questions

Q. How can contradictory data on this compound’s hepatotoxicity mechanisms be resolved across studies?

Discrepancies often arise from variations in experimental design, such as dosing regimens (acute vs. chronic exposure) or model systems (primary hepatocytes vs. immortalized cell lines). Conduct a meta-analysis of existing data to identify confounding variables, and design follow-up studies using standardized protocols (e.g., consistent cell lines, ISO-certified reagents) . Include dose-response curves and mechanistic probes (e.g., ROS assays, apoptosis markers) to isolate toxicity pathways .

Q. What strategies mitigate off-target effects when studying this compound’s anticancer properties in vivo?

Use pharmacokinetic profiling (e.g., LC-MS/MS for plasma concentration) to correlate dosing with efficacy/toxicity. Employ CRISPR-Cas9 gene editing in murine models to validate target specificity (e.g., knocking out suspected off-target receptors). Pair these with histopathological analysis to assess organ-specific toxicity .

Q. How do researchers address the lack of reproducibility in this compound’s reported bioactivities?

Replicate key studies using identical materials (e.g., source plant vouchers deposited in herbaria) and methodologies. Publish detailed protocols, including raw data and instrument parameters (e.g., HPLC gradient profiles), in supplementary materials. Collaborate with independent labs for external validation .

Q. What computational approaches enhance the understanding of this compound’s structure-activity relationships (SAR)?

Molecular docking (e.g., AutoDock Vina) against protein targets (e.g., NF-κB) can predict binding affinities. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) to measure interaction kinetics. Use QSAR models to prioritize synthetic analogs for testing .

Methodological Considerations

Q. How should researchers design dose-escalation studies for this compound in animal models?

Follow the OECD Guideline 423 for acute toxicity, starting at 10% of the maximum tolerated dose (MTD) identified in vitro. Monitor biomarkers (e.g., ALT/AST for liver damage) and employ staggered dosing cohorts with n ≥ 6 animals per group to ensure statistical power .

Q. What statistical methods are recommended for analyzing synergistic effects of this compound in combination therapies?

Use the Chou-Talalay combination index (CI) method to quantify synergism/antagonism. Validate with Bliss independence models and bootstrap resampling (1,000 iterations) to assess confidence intervals. Report effect sizes (e.g., Cohen’s d) for clinical relevance .

Q. How can isotopic labeling improve the tracking of this compound’s metabolic fate in pharmacokinetic studies?

Synthesize deuterated or ¹³C-labeled this compound via semi-synthetic routes. Use tracer studies with LC-HRMS to identify metabolites in plasma and excreta. Compare with unlabeled controls to confirm isotopic stability and avoid artifactual peaks .

Data Presentation & Validation

Q. What criteria distinguish high-quality spectroscopic data for this compound in publications?

NMR spectra must display baseline resolution and signal-to-noise ratios >20:1. Provide full experimental parameters (e.g., solvent, temperature, pulse sequences). Cross-validate MS/MS fragmentation with computational tools (e.g., CFM-ID) to rule out contaminants .

Q. How should conflicting bioactivity data be visualized to highlight methodological differences?

Use heatmaps or radar charts to compare IC₅₀ values across studies, annotating variables (e.g., cell type, incubation time). Overlay forest plots in meta-analyses to display effect sizes and confidence intervals, emphasizing outliers for further investigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diosbulbin C
Reactant of Route 2
Diosbulbin C

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。